![molecular formula C14H13NO2 B14682903 Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- CAS No. 33630-16-9](/img/structure/B14682903.png)
Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-
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Overview
Description
Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- is an organic compound with the molecular formula C14H13NO2 It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a 3-methoxyphenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- can be synthesized through a Schiff base reaction, which involves the condensation of an aromatic aldehyde with an aromatic amine. In this case, 3-methoxybenzaldehyde reacts with 4-aminophenol under acidic or basic conditions to form the imine compound . The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-: A similar compound with a methoxy group at the para position.
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenol: Another derivative with similar structural features.
2,4-Dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol: A compound with additional chlorine substituents.
Uniqueness
Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable imine bonds and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Biological Activity
Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- is a Schiff base compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its synthesis, characterization, and various biological activities supported by empirical data and research findings.
Chemical Structure and Synthesis
The compound is synthesized through the condensation reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and p-anisidine (4-methoxyaniline). The reaction typically occurs in an ethanol solvent under reflux conditions, yielding a product characterized by a phenolic hydroxyl group and an imine functional group connected via a methylene bridge. The general reaction can be represented as follows:
Characterization
The characterization of Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- involves various techniques:
- FTIR Spectroscopy : Identifies functional groups, with characteristic peaks indicating the presence of imine groups.
- NMR Spectroscopy : Provides insight into the molecular structure, confirming the presence of specific protons associated with the imine and phenolic groups.
- GC-MS Analysis : Confirms the molecular weight and purity of the synthesized compound.
Antioxidant Properties
Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- has demonstrated notable antioxidant activity . In studies utilizing the DPPH assay, the compound exhibited an effective concentration (EC50) value of 10.46 ppm, indicating its potential as a natural antioxidant agent. This activity is attributed to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Research indicates that it exhibits significant activity against various bacterial strains. For instance:
- Staphylococcus aureus : MIC values suggest moderate effectiveness.
- Escherichia coli : Demonstrates notable inhibition at specific concentrations.
The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- relative to structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenyl acetate | Contains an acetate group | Altered chemical reactivity |
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Different substituents on the amine | Variations in reactivity |
2-Methoxy-5-((phenylamino)methyl)phenol | Different positioning of methoxy group | Distinct biological activities |
This table illustrates how variations in substituents and functional groups influence biological activity and chemical reactivity.
Case Studies and Research Findings
-
Antioxidant Activity Study :
A study conducted by Kusumaningrum et al. (2021) synthesized a related compound and tested its antioxidant capacity using various assays. The results indicated high yields (up to 95%) and significant antioxidant properties . -
Antimicrobial Efficacy :
Another investigation focused on antimicrobial effects against both Gram-positive and Gram-negative bacteria. The findings revealed that Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- exhibited potent antimicrobial activity with varying MIC values across different bacterial strains .
Properties
CAS No. |
33630-16-9 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H13NO2/c1-17-14-4-2-3-12(9-14)15-10-11-5-7-13(16)8-6-11/h2-10,16H,1H3 |
InChI Key |
KGGMWVBGURKNQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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